molecular formula C13H23NO4 B6173391 1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid CAS No. 2624142-34-1

1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid

Cat. No.: B6173391
CAS No.: 2624142-34-1
M. Wt: 257.3
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Description

1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction is usually carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group can protect amine groups during chemical reactions, preventing unwanted side reactions. The azocane ring structure may also interact with specific enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]pyrrolidine-4-carboxylic acid
  • 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid

Uniqueness

1-[(tert-butoxy)carbonyl]azocane-4-carboxylic acid is unique due to its azocane ring structure, which distinguishes it from other similar compounds with different ring sizes. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2624142-34-1

Molecular Formula

C13H23NO4

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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